molecular formula C24H25N5O3 B385662 N-(4-ethoxyphenyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(4-ethoxyphenyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B385662
M. Wt: 431.5g/mol
InChI Key: CFXVUQTVUBRCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the use of high-purity reagents and solvents, controlled reaction conditions (temperature, pressure, and pH), and purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and heterocyclic compounds with comparable structures and functional groups. Examples include:

Uniqueness

N-(4-ethoxyphenyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-4-12-28-20(25)18(23(30)26-16-8-10-17(11-9-16)32-5-2)14-19-22(28)27-21-15(3)7-6-13-29(21)24(19)31/h6-11,13-14,25H,4-5,12H2,1-3H3,(H,26,30)

InChI Key

CFXVUQTVUBRCIM-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NC3=CC=C(C=C3)OCC)C(=O)N4C=CC=C(C4=N2)C

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NC3=CC=C(C=C3)OCC)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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